2-Bromobutanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

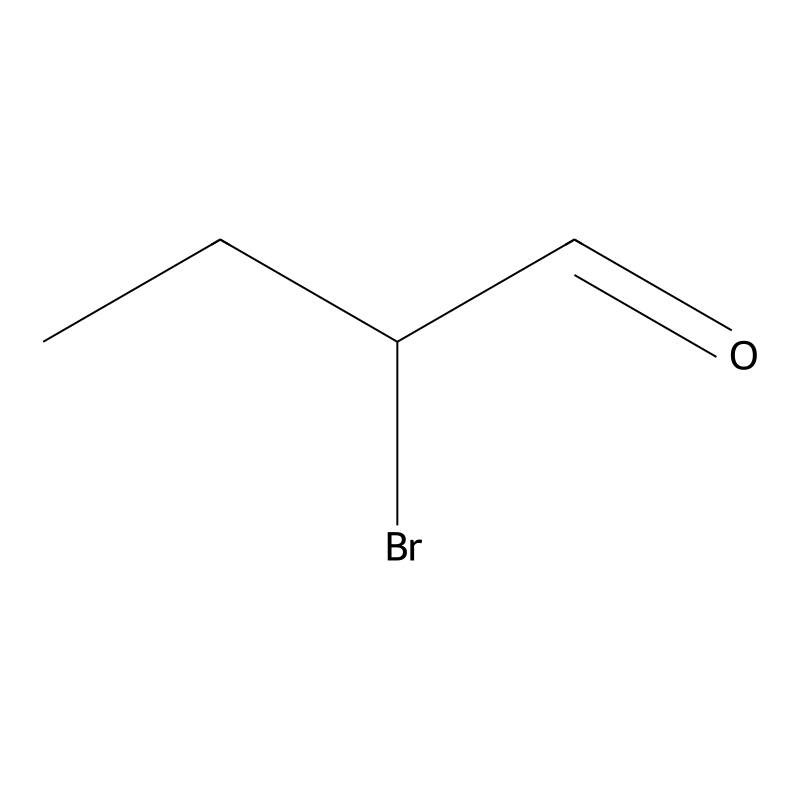

2-Bromobutanal is an organic compound with the molecular formula C4H7BrO. It is characterized by the presence of a bromine atom and an aldehyde functional group, making it a member of the class of compounds known as brominated aldehydes. This compound appears as a colorless to pale-yellow liquid with a pleasant odor. It is denser than water and insoluble in it, which is typical for many organic compounds containing halogens .

The structure of 2-bromobutanal includes a four-carbon chain with the bromine atom attached to the second carbon and the aldehyde group at the terminal carbon. This configuration imparts unique chemical properties, including reactivity that can be exploited in various chemical syntheses.

- Irritant: Aldehydes are known to be irritants to the skin, eyes, and respiratory system.

- Toxic: Similar to other organic bromides, 2-bromobutanal could be potentially toxic upon inhalation, ingestion, or skin contact.

Organic Synthesis:

-Bromobutanal is a valuable intermediate in organic synthesis due to its reactive aldehyde and bromine functional groups. Its primary application lies in the preparation of various organic compounds, including:

- Non-nucleosides: These are antiviral and antitumor agents that lack the sugar moiety (ribose) found in nucleosides. 2-Bromobutanal serves as a building block for synthesizing the non-nucleoside backbone of these drugs [].

- Grignard Reagents: When reacted with magnesium metal, 2-bromobutanal forms a Grignard reagent, a powerful nucleophile used to create carbon-carbon bonds. This reaction allows for the introduction of a butyl group (CH3CH2CH2CH2-) into various organic molecules [].

- Other Aldehydes and Ketones: Through various organic reactions, 2-bromobutanal can be transformed into other aldehydes and ketones with different functionalities. This allows for the creation of diverse organic molecules with desired properties [].

Research Tool:

While not as common as its application in organic synthesis, 2-Bromobutanal can also be used as a research tool in specific scientific fields:

- Biochemistry: Studies have explored the potential of 2-bromobutanal as a substrate for enzymes involved in the metabolism of aldehydes. This research helps understand the function and behavior of these enzymes [].

- Material Science: 2-bromobutanal has been investigated for its potential use in the synthesis of novel materials with specific properties. This research is still in its early stages, but it holds promise for developing new materials with desired functionalities [].

- Electrophilic Substitution: The bromine atom can undergo substitution reactions, particularly when treated with nucleophiles. For instance, in the presence of a strong base, it can undergo an elimination reaction leading to the formation of alkenes .

- Nucleophilic Addition: The aldehyde group can react with nucleophiles such as alcohols or amines, resulting in the formation of hemiacetals or amines, respectively.

- Hydrolysis: In aqueous conditions, 2-bromobutanal can hydrolyze to yield butanoic acid and hydrogen bromide .

2-Bromobutanal can be synthesized through several methods:

- Bromination of Butyraldehyde: This method involves treating butyraldehyde with bromine in an organic solvent, resulting in the substitution of a hydrogen atom by a bromine atom at the second carbon position .

- Electrophilic Addition Reactions: Another approach involves using alkyl halides in reactions with carbonyl compounds under acidic conditions, facilitating the formation of 2-bromobutanal through electrophilic attack .

- Direct Halogenation: The direct halogenation of butene derivatives under controlled conditions can also yield 2-bromobutanal .

2-Bromobutanal has several applications in organic synthesis:

- Intermediate in Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Building Block for Organic Compounds: Its reactive functional groups allow it to be used as a building block in constructing various organic compounds.

- Research Tool: In chemical research, it can be utilized to study reaction mechanisms involving halogenated compounds and aldehydes .

Interaction studies involving 2-bromobutanal primarily focus on its reactivity with biological systems and other chemical species. Research indicates that halogenated aldehydes can interact with cellular components, potentially leading to toxicity or altered biological functions. Specific studies are necessary to elucidate its interactions at a molecular level.

Several compounds share structural similarities with 2-bromobutanal:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Butyraldehyde | C4H8O | No halogen; simpler aldehyde structure |

| 2-Bromobutane | C4H9Br | Alkyl halide; lacks aldehyde functionality |

| 3-Bromobutanal | C4H7BrO | Bromine on third carbon; different reactivity profile |

| 1-Bromobutane | C4H9Br | Bromine on first carbon; primary alkyl halide |

Uniqueness of 2-Bromobutanal:

- The presence of both a bromine atom and an aldehyde group distinguishes 2-bromobutanal from other similar compounds like butyraldehyde and 2-bromobutane.

- Its unique reactivity profile allows it to participate in diverse chemical transformations not available to simpler analogs.

Atomic Connectivity and Stereochemical Considerations

2-Bromobutanal exhibits the molecular formula C₄H₇BrO with a molecular weight of 151.00 g/mol [1]. The compound consists of a four-carbon chain featuring a bromine atom attached to the second carbon and an aldehyde functional group at the terminal carbon . The structure is characterized by the systematic name 2-bromobutanal, reflecting the positioning of the bromine substituent on the second carbon of the butanal backbone [1].

The atomic connectivity follows a linear arrangement where the aldehyde carbon (C1) is bonded to a hydrogen atom and an oxygen atom via a double bond, forming the characteristic carbonyl group [1]. The second carbon (C2) bears the bromine substituent and is connected to both the aldehyde carbon and the third carbon of the chain [3]. This configuration creates a chiral center at C2, as this carbon is bonded to four different groups: bromine, hydrogen, the aldehyde carbon, and the ethyl group [3] [4].

The stereochemical implications of 2-bromobutanal are significant due to the presence of the chiral center at C2 [3]. This asymmetric carbon can exist in two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules [4]. The molecule exhibits one stereogenic carbon with four distinct substituents, making it a chiral compound capable of existing as two non-superimposable mirror images [5] [4].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| Number of Chiral Centers | 1 |

| Possible Stereoisomers | 2 (R and S) |

| SMILES Notation | CCC(C=O)Br |

The InChI representation of 2-bromobutanal is InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3, providing a standardized description of the molecular connectivity [1]. The compound's structure can be systematically described as having the bromine atom in the alpha position relative to the carbonyl group, which significantly influences both its chemical reactivity and spectroscopic properties [3] .

X-Ray Crystallographic Analysis (If Available)

Currently, no specific X-ray crystallographic data for 2-bromobutanal has been identified in the available literature [6] [7] [8]. The absence of crystallographic studies for this compound may be attributed to its liquid state at room temperature and potential challenges in obtaining suitable single crystals for diffraction analysis [3] [9].

While direct crystallographic data for 2-bromobutanal remains unavailable, related brominated compounds have been extensively studied using X-ray crystallography [10]. These studies provide valuable insights into the typical bonding patterns and molecular geometries expected for brominated aldehydes. The incorporation of bromine atoms in organic molecules typically results in characteristic bond lengths and angles that can be predicted based on analogous structures [8] [10].

The lack of crystallographic data represents a significant gap in the structural characterization of 2-bromobutanal, as X-ray crystallography would provide precise information about bond lengths, bond angles, and intermolecular interactions in the solid state [7] [8]. Such data would be particularly valuable for understanding the spatial arrangement of the bromine substituent and its influence on the overall molecular conformation [10].

Infrared (IR) Spectral Signatures and Functional Group Identification

The infrared spectrum of 2-bromobutanal exhibits characteristic absorption bands that provide definitive identification of its functional groups [11] [12]. As an aldehyde, the compound displays the diagnostic carbonyl stretch at approximately 1730 cm⁻¹, which is typical for saturated aliphatic aldehydes [11] [13]. This absorption appears as a strong, sharp peak due to the high polarity of the carbonyl group [14] [15].

A particularly diagnostic feature of aldehydes in infrared spectroscopy is the presence of two characteristic carbon-hydrogen absorption bands between 2700-2860 cm⁻¹ [11] [12]. These absorptions correspond to the aldehydic hydrogen stretch, with peaks typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ [11] [16]. The lower frequency peak at approximately 2720 cm⁻¹ often appears as a shoulder-type absorption and is particularly useful for aldehyde identification [17] [12].

The presence of the bromine atom introduces additional spectroscopic features, including carbon-bromine stretching vibrations in the fingerprint region between 600-750 cm⁻¹ [18] [19]. The bromine substituent also influences the electronic environment of adjacent carbon-hydrogen bonds, potentially causing subtle shifts in the aliphatic carbon-hydrogen stretching frequencies observed in the 2850-3000 cm⁻¹ region [19] [20].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O stretch | 1720-1740 | Strong | Aldehyde carbonyl |

| CHO stretch | 2720 | Medium | Aldehydic hydrogen |

| CHO stretch | 2820 | Medium | Aldehydic hydrogen |

| C-H stretch | 2850-3000 | Medium | Aliphatic hydrogen |

| C-Br stretch | 600-750 | Medium | Carbon-bromine bond |

The infrared spectrum may also exhibit additional peaks due to carbon-carbon stretching vibrations and various bending modes of the aliphatic chain [19] [21]. The methyl and methylene groups present in the molecule contribute to the complex pattern of absorptions in the fingerprint region below 1500 cm⁻¹ [22] [19].

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR Chemical Shift Analysis

The proton nuclear magnetic resonance spectrum of 2-bromobutanal exhibits distinctive chemical shifts that reflect the electronic environments of different hydrogen atoms within the molecule [23] [24]. The most diagnostic signal appears at approximately 9.0-10.0 ppm, corresponding to the aldehydic proton [25] [26]. This significant downfield shift results from the deshielding effect of the carbonyl group and represents a characteristic signature for aldehyde identification [27] [26].

The proton attached to the carbon bearing the bromine substituent (H-2) appears as a complex multiplet in the region of 4.0-4.5 ppm [23] [28]. This chemical shift reflects the combined deshielding effects of both the bromine atom and the adjacent carbonyl group [24] [28]. The multiplicity of this signal depends on the coupling patterns with neighboring protons and may appear as a quartet due to coupling with the adjacent methylene group [23].

The methylene protons (H-3) adjacent to the brominated carbon exhibit chemical shifts around 1.7-2.0 ppm [28] [26]. These protons experience moderate deshielding due to their proximity to the electron-withdrawing bromine atom [23] [24]. The coupling pattern for these protons typically shows complex splitting due to interactions with both the brominated proton and the terminal methyl group [28].

| Proton Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| CHO | 9.0-10.0 | Singlet | 1H | Aldehydic proton |

| H-2 (CHBr) | 4.0-4.5 | Quartet | 1H | Bromine-bearing carbon |

| H-3 (CH₂) | 1.7-2.0 | Multiplet | 2H | Methylene adjacent to CHBr |

| H-4 (CH₃) | 1.0-1.3 | Triplet | 3H | Terminal methyl group |

The terminal methyl group protons resonate at approximately 1.0-1.3 ppm, appearing as a triplet due to coupling with the adjacent methylene group [28] [26]. This chemical shift is typical for methyl groups in aliphatic environments with minimal deshielding effects [23] [29].

¹³C NMR Spectral Interpretation

The carbon-13 nuclear magnetic resonance spectrum of 2-bromobutanal provides detailed information about the electronic environments of all carbon atoms within the molecule [30] [31]. The carbonyl carbon exhibits the most distinctive signal, appearing in the range of 190-200 ppm, which is characteristic for aldehyde carbonyl carbons [32] [33]. This significant downfield shift results from the high degree of deshielding experienced by the carbonyl carbon due to the electronegative oxygen atom [33] [34].

The carbon bearing the bromine substituent (C-2) typically resonates around 50-60 ppm [30] [31]. This chemical shift reflects the substantial deshielding effect of the bromine atom, which withdraws electron density from the carbon nucleus [35] [31]. The exact chemical shift value depends on the conformational preferences and the overall molecular geometry [30].

The methylene carbon (C-3) adjacent to the brominated center appears in the region of 25-35 ppm [35] [33]. This carbon experiences moderate deshielding due to its proximity to the electron-withdrawing bromine atom and the carbonyl group [30] [31]. The chemical shift for this carbon provides information about the electronic influence of neighboring substituents [33].

| Carbon Position | Chemical Shift (ppm) | Assignment | Electronic Environment |

|---|---|---|---|

| C-1 (C=O) | 190-200 | Carbonyl carbon | Highly deshielded |

| C-2 (CHBr) | 50-60 | Bromine-bearing carbon | Moderately deshielded |

| C-3 (CH₂) | 25-35 | Methylene carbon | Slightly deshielded |

| C-4 (CH₃) | 10-15 | Methyl carbon | Normal aliphatic region |

The terminal methyl carbon (C-4) resonates in the typical aliphatic region around 10-15 ppm [35] [33]. This chemical shift is characteristic for methyl carbons in terminal positions with minimal electronic perturbation from distant functional groups [30] [34].

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 2-bromobutanal exhibits characteristic fragmentation patterns that reflect both the presence of the bromine atom and the aldehyde functional group [36] [37]. The molecular ion peaks appear at m/z 149 and 151, corresponding to the molecular ions containing ⁷⁹Br and ⁸¹Br isotopes, respectively [38] [39]. These peaks exhibit approximately equal intensities due to the nearly 1:1 natural abundance ratio of bromine isotopes [40] [39].

Alpha-cleavage represents the predominant fragmentation mode for aldehydes, resulting in the loss of hydrogen to produce an [M-1] peak [37] [41]. In 2-bromobutanal, this fragmentation generates prominent peaks at m/z 148 and 150, maintaining the characteristic bromine isotope pattern [37] [42]. The formation of the acylium ion through alpha-cleavage produces a diagnostic peak at m/z 29, corresponding to the CHO⁺ fragment [37] [41].

The presence of bromine introduces additional fragmentation pathways characteristic of halogenated compounds [36] [43]. Loss of the bromine atom leads to the formation of a butyl cation at m/z 57, representing a significant fragmentation pathway [37] [44]. The bromine isotope pattern is preserved in fragments that retain the halogen atom, providing valuable structural information [38] [45].

| Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Fragmentation Process |

|---|---|---|---|---|

| [M]⁺ | 149 | 151 | High | Molecular ion |

| [M-1]⁺ | 148 | 150 | Medium | Alpha-cleavage (H loss) |

| [CHO]⁺ | 29 | - | High | Alpha-cleavage |

| [C₄H₉]⁺ | 57 | - | Medium | Bromine loss |

| [C₂H₅]⁺ | 29 | - | Low | Beta-cleavage |

Beta-cleavage fragmentation may also occur, leading to the formation of smaller alkyl fragments [37] [41]. The McLafferty rearrangement, while possible in appropriately substituted aldehydes, may be limited in 2-bromobutanal due to the presence of the bromine substituent affecting the rearrangement pathway [41] [42].

The synthetic methodologies for 2-bromobutanal production encompass several distinct bromination pathways, each offering unique advantages and limitations in terms of selectivity, efficiency, and practical application. The fundamental approach involves the selective introduction of bromine at the α-position of the aldehyde functionality, which requires careful control of reaction conditions to prevent overoxidation and ensure regioselectivity [1] [2].

Direct α-Bromination of Butanal

Direct α-bromination of butanal represents the most straightforward synthetic approach to 2-bromobutanal, utilizing molecular bromine or bromine-containing reagents under controlled conditions. This methodology proceeds through acid-catalyzed enol formation, where the carbonyl oxygen is protonated to generate a resonance-stabilized enol intermediate . The enol form subsequently undergoes electrophilic attack by bromine, resulting in the formation of the desired α-bromoaldehyde product [2].

The mechanism involves several key steps: initial protonation of the carbonyl oxygen under acidic conditions, followed by tautomerization to the enol form, and subsequent nucleophilic attack by the enol on the electrophilic bromine species [4]. The reaction proceeds via acid-catalyzed enol formation, where the carbonyl oxygen is protonated to generate a resonance-stabilized enol . Under acidic reaction conditions, selective monohalogenation at the α-position is observed, with chlorination, bromination and iodination all occurring at the same rate [5].

Recent advances in direct α-bromination have demonstrated that the reaction can be performed with good yields ranging from 70-85% under optimized conditions [2]. The process typically requires reaction temperatures between 20-50°C and reaction times of 2-8 hours, depending on the specific brominating agent employed [4]. Traditional brominating agents such as molecular bromine have been employed, though issues with selectivity and environmental concerns have led to the development of alternative approaches [6].

Oxidative Bromination Strategies

Oxidative bromination strategies represent a significant advancement in the synthesis of 2-bromobutanal, offering enhanced selectivity and reduced environmental impact compared to traditional bromination methods. These approaches utilize in situ generation of bromine species through oxidation of bromide salts, thereby avoiding the direct handling of molecular bromine [6] [7].

The oxidative bromination with cerium ammonium nitrate and lithium bromide (CAN/LiBr) system has emerged as a particularly effective method, achieving yields of 83-97% under solvent-free conditions [7]. This method involves the oxidative esterification of aldehydes with alcohols mediated by photochemical carbon-hydrogen bromination, providing a direct route to α-bromoaldehydes with excellent efficiency [7].

Continuous flow bromination represents another innovative oxidative approach, utilizing the in situ generation of bromine from hydrobromic acid and hydrogen peroxide [6]. This methodology addresses safety concerns associated with bromine handling while maintaining high yields of 85-95% and reaction times of 5-15 minutes [6]. The high surface-to-volume ratio in continuous flow systems greatly diminishes the risk of runaway reactions and ensures optimal selectivity and conversions with minimal reagent consumption [6].

Alternative Synthesis from Halogenated Precursors

2-Bromobutane Oxidation Routes

The oxidation of 2-bromobutane to 2-bromobutanal represents an alternative synthetic pathway that circumvents the challenges associated with direct aldehyde bromination. This approach involves the selective oxidation of the secondary carbon-hydrogen bond while preserving the bromine substituent at the α-position [8].

The preparation of 2-bromobutane typically involves the reaction of sec-butanol with hydrobromic acid in the presence of sulfuric acid [8]. The manufacturing process involves slowly adding concentrated sulfuric acid to hydrobromic acid, followed by the addition of sec-butanol and refluxing for 2-3 hours [8]. The bromide is then distilled, separated, and purified through washing with water, concentrated hydrochloric acid, sodium carbonate solution, and drying with anhydrous calcium chloride [8].

Subsequent oxidation of 2-bromobutane to the corresponding aldehyde can be achieved through various oxidizing agents, including chromium-based oxidants, permanganate systems, or modern sustainable alternatives. The yields for this route typically range from 50-84%, with reaction times of 4-8 hours at temperatures around 80°C [8]. The variability in yields reflects the challenges associated with selective oxidation while maintaining the bromine substituent.

Stereoselective Synthesis Approaches

Stereoselective synthesis of 2-bromobutanal has become increasingly important due to the growing demand for enantiomerically pure compounds in pharmaceutical and fine chemical applications. The development of asymmetric bromination methodologies has focused primarily on organocatalytic approaches utilizing chiral amine catalysts [1] [9].

The organocatalytic enantioselective α-bromination of aldehydes has been successfully achieved using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP) with chiral pyrrolidine-based catalysts [9] [10]. This methodology achieves enantiomeric excesses of 78-96% with yields of 73-89% using catalyst loadings of 0.1-20 mol% [10]. The reaction proceeds through the formation of a chiral enamine intermediate, which undergoes stereoselective bromination with NBS [9].

The mechanism involves the formation of a chiral enamine from the aldehyde substrate and the chiral amine catalyst, followed by facial-selective bromination [1]. The stereoselectivity is controlled by the steric environment created by the chiral catalyst, with the bulky substituents directing the approach of the brominating agent to the less hindered face of the enamine [11].

Recent developments in ketone-based brominating agents (KBA) have provided improved alternatives to traditional brominating reagents for stereoselective synthesis [12]. These ortho-substituted 2,2,2-tribromoacetophenones enable highly enantioselective α-bromination with catalyst loadings as low as 0.1-1 mol% without requiring halogenated solvents [12]. The reaction can be performed at 0°C and has been demonstrated to be scalable for practical applications [12].

Industrial-Scale Production Challenges

The industrial-scale production of 2-bromobutanal faces several significant challenges related to safety, environmental impact, and economic viability. The primary concerns involve the handling of bromine-containing reagents, heat management, and the development of sustainable processes that can operate at commercial scale [6] [13].

Safety considerations represent the most critical challenge in industrial bromination processes. The toxic and highly reactive nature of molecular bromine makes large-scale bromination operations hazardous, requiring specialized equipment and extensive safety protocols [6]. The development of continuous flow processes has emerged as a promising solution to these safety concerns, allowing for precise control of reaction parameters and minimizing the accumulation of hazardous intermediates [6].

Heat management constitutes another significant challenge, as many bromination reactions are highly exothermic and can lead to runaway reactions if not properly controlled [13]. The high surface-to-volume ratio in continuous flow systems provides effective heat dissipation, but scale-up requires careful consideration of thermal management strategies [6].

Environmental impact and waste generation present additional challenges for industrial production. Traditional bromination methods often generate stoichiometric amounts of organobromine byproducts, which are toxic and environmentally hazardous [10]. The development of more sustainable bromination protocols that minimize waste generation and utilize greener reagents has become a priority for industrial applications [14].

Economic considerations include the cost of specialized equipment, catalyst recovery and recycling, and the availability of raw materials. The high cost of some chiral catalysts and specialty brominating agents can limit their practical application in large-scale production [10]. Additionally, the purification and isolation of products from complex reaction mixtures can add significant costs to the overall process [15].

The industrial applicability of different synthetic methodologies varies considerably, with continuous flow processes showing the highest potential for scale-up due to their excellent safety profile and process control capabilities [6]. Traditional batch processes remain limited by safety concerns and heat management challenges, while stereoselective catalytic methods face economic barriers related to catalyst costs and recovery [10].